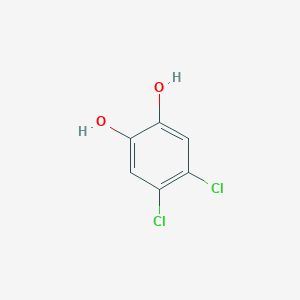
(S)-2-HYDROXYBUTYL P-TOSYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-HYDROXYBUTYL P-TOSYLATE is an organic compound derived from the esterification of (S)-2-hydroxybutanol with p-toluenesulfonyl chloride. This compound is often used in organic synthesis due to its ability to act as a good leaving group, facilitating various substitution and elimination reactions.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (S)-2-HYDROXYBUTYL P-TOSYLATE typically involves the reaction of (S)-2-hydroxybutanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The general reaction scheme is as follows:
(S)-2-Hydroxybutanol+p-Toluenesulfonyl chloride→(S)-2-Hydroxybutyl tosylate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. This often includes the use of automated reactors, controlled temperature, and pressure conditions, as well as continuous monitoring of the reaction progress.
化学反応の分析
Types of Reactions
(S)-2-HYDROXYBUTYL P-TOSYLATE undergoes various types of chemical reactions, primarily nucleophilic substitution and elimination reactions. These reactions are facilitated by the presence of the tosylate group, which acts as an excellent leaving group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as halides, cyanides, and amines can react with this compound under mild conditions to replace the tosylate group.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Major Products Formed
Nucleophilic Substitution: The major products are typically the substituted derivatives of (S)-2-hydroxybutanol, such as (S)-2-chlorobutanol, (S)-2-aminobutanol, etc.
Elimination Reactions: The major product is often (S)-2-butene.
科学的研究の応用
(S)-2-HYDROXYBUTYL P-TOSYLATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: It is utilized in the production of polymers and other advanced materials.
作用機序
The mechanism by which (S)-2-HYDROXYBUTYL P-TOSYLATE exerts its effects is primarily through its role as a leaving group in nucleophilic substitution and elimination reactions. The tosylate group stabilizes the transition state and facilitates the departure of the leaving group, allowing the nucleophile to attack the electrophilic center.
類似化合物との比較
Similar Compounds
(S)-2-Hydroxybutyl mesylate: Similar to (S)-2-HYDROXYBUTYL P-TOSYLATE but with a methanesulfonyl group instead of a toluenesulfonyl group.
(S)-2-Hydroxybutyl triflate: Contains a trifluoromethanesulfonyl group, making it an even better leaving group than tosylate.
Uniqueness
This compound is unique due to its balance of reactivity and stability. While mesylates and triflates may offer higher reactivity, tosylates provide a good compromise between reactivity and ease of handling, making them suitable for a wide range of synthetic applications.
特性
IUPAC Name |
[(2S)-2-hydroxybutyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h4-7,10,12H,3,8H2,1-2H3/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSOURZMHXZMJW-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COS(=O)(=O)C1=CC=C(C=C1)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](COS(=O)(=O)C1=CC=C(C=C1)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427109 |
Source


|
| Record name | ST50825910 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143731-32-2 |
Source


|
| Record name | ST50825910 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B118152.png)









![(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B118190.png)

